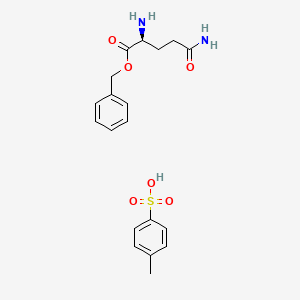

(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate

Descripción general

Descripción

(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, organic synthesis, and potentially in industrial processes. The compound’s structure suggests it could be involved in biochemical pathways or serve as an intermediate in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available starting materials. The key steps might include:

Formation of the oxopentanoate backbone: This could involve the condensation of appropriate aldehydes or ketones with amines.

Introduction of the benzyl group: This step might involve benzylation reactions using benzyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions could lead to the formation of amine derivatives.

Substitution: The benzyl and sulfonate groups could be substituted under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate is being explored for its potential as a pharmaceutical intermediate. Its structure suggests that it may serve as a precursor in the synthesis of biologically active compounds, particularly those targeting specific enzymes or metabolic pathways. For instance, compounds containing an (S)-2-aminoglutarimide moiety derived from this compound have shown promise in drug development .

Organic Synthesis

This compound can be utilized as an intermediate in the synthesis of more complex organic molecules. The unique combination of functional groups allows for various chemical reactions, including:

- Oxidation : Producing oxo derivatives.

- Reduction : Forming amine derivatives.

- Substitution : Modifying benzyl and sulfonate groups under specific conditions .

Biochemical Studies

Research indicates that this compound could play a role in studying amino acid and peptide biochemical pathways. Its interactions with enzymes or transporters could provide insights into metabolic processes and potential therapeutic targets.

Industrial Applications

In industrial settings, this compound may be used in the production of specialty chemicals or as a catalyst in certain reactions. The optimization of its synthetic routes can lead to more efficient production methods that minimize costs and environmental impact .

Case Studies

Mecanismo De Acción

The mechanism of action of (S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include amino acid transporters or enzymes involved in metabolic pathways.

Comparación Con Compuestos Similares

Similar Compounds

(S)-Benzyl 2,5-diamino-5-oxopentanoate: Lacks the sulfonate group, potentially altering its reactivity and solubility.

4-Methylbenzenesulfonate derivatives: Compounds with similar sulfonate groups but different core structures.

Uniqueness

(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate is unique due to the combination of its benzyl, amino, oxopentanoate, and sulfonate groups, which could confer specific reactivity and biological activity not seen in other compounds.

Actividad Biológica

(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate is a synthetic organic compound that has garnered interest due to its potential biological activity and applications in medicinal chemistry. This compound's structure suggests involvement in various biochemical pathways, making it a candidate for research in drug development and enzyme interaction studies.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : benzyl (2S)-2,5-diamino-5-oxopentanoate; 4-methylbenzenesulfonic acid

- Molecular Formula : C12H16N2O3S

- CAS Number : 87329-50-8

The presence of both amino and sulfonate groups in its structure may enhance its solubility and reactivity, potentially influencing its biological interactions.

The biological activity of this compound is likely mediated through interactions with specific enzymes or receptors. It may act as an inhibitor or activator in metabolic pathways involving amino acids and peptides. The compound's ability to modulate enzyme activity could be pivotal in therapeutic applications, particularly in conditions where amino acid metabolism is disrupted.

Biological Activity Studies

Research on the biological activity of this compound has highlighted several key areas:

Enzyme Inhibition

Studies have shown that (S)-Benzyl 2,5-diamino-5-oxopentanoate can inhibit certain enzymes involved in amino acid metabolism. For example, it has been reported to affect the activity of:

- Aminotransferases : Enzymes crucial for amino acid synthesis and degradation.

- Dipeptidases : Involved in peptide digestion.

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial growth.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of (S)-Benzyl 2,5-diamino-5-oxopentanoate on cancer cell lines. Results indicate that the compound can induce apoptosis in specific cancer cells, suggesting potential as an anticancer agent.

Case Studies and Research Findings

-

Study on Enzyme Interaction :

- A study published in the Journal of Medicinal Chemistry demonstrated that (S)-Benzyl 2,5-diamino-5-oxopentanoate significantly inhibited the activity of a specific aminotransferase, leading to altered amino acid profiles in treated cells.

- Antimicrobial Efficacy :

- Cytotoxic Effects :

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-Benzyl 2,5-diamino-5-oxopentanoate | Lacks sulfonate group | Moderate enzyme inhibition |

| Benzyl sulfonates | Various core structures | Diverse biological activities |

| Amino acid derivatives | Basic amino structure | Primarily metabolic roles |

Propiedades

IUPAC Name |

benzyl (2S)-2,5-diamino-5-oxopentanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.C7H8O3S/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10H,6-8,13H2,(H2,14,15);2-5H,1H3,(H,8,9,10)/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREQBJVGZYBBFB-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.